BenchChemオンラインストアへようこそ!

6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

ADME Lipophilicity Membrane Permeability

6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (Molecular Formula C18H16O3, Molecular Weight 280.32) is a synthetic, tetra-substituted chromen-4-one derivative. It is characterized by a unique combination of substituents: a lipophilic ethyl group at position 6, a hydrogen-bond-donating hydroxyl group at position 7, a methyl group at position 2, and a phenyl ring at position 3 on the chromone core.

Molecular Formula C18H16O3
Molecular Weight 280.323
CAS No. 315234-02-7
Cat. No. B2919266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
CAS315234-02-7
Molecular FormulaC18H16O3
Molecular Weight280.323
Structural Identifiers
SMILESCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=C3)C
InChIInChI=1S/C18H16O3/c1-3-12-9-14-16(10-15(12)19)21-11(2)17(18(14)20)13-7-5-4-6-8-13/h4-10,19H,3H2,1-2H3
InChIKeyGRDQXLAYZCAPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 315234-02-7): Structural Identity and Procurement Baseline


6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (Molecular Formula C18H16O3, Molecular Weight 280.32) is a synthetic, tetra-substituted chromen-4-one derivative. It is characterized by a unique combination of substituents: a lipophilic ethyl group at position 6, a hydrogen-bond-donating hydroxyl group at position 7, a methyl group at position 2, and a phenyl ring at position 3 on the chromone core . This specific substitution pattern is not found in common natural flavones and constitutes a distinct chemical space, available from specialty chemical suppliers for research and development purposes .

Why Generic Chromone Substitution is Inadmissible for 6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one


In-class chromone analogs (e.g., 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one or 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one) cannot serve as drop-in replacements because the specific combination of the 6-ethyl and 7-hydroxy groups fundamentally alters the compound's physicochemical and pharmacological profile . The 6-ethyl substituent increases lipophilicity and steric bulk, while the free 7-OH group provides a critical hydrogen-bond donor/acceptor site. Exchanging these functional groups predictably shifts key molecular properties—including lipophilicity (LogP), hydrogen-bonding capacity, and polar surface area—which govern target binding kinetics, membrane permeability, and metabolic stability, thereby invalidating direct cross-study or cross-experiment comparisons.

Quantitative Differentiation of 6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one from its Closest Structural Analogs


Lipophilicity (LogP) Advantage for Membrane Permeability vs. 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

The presence of the 6-ethyl group in the target compound substantially increases lipophilicity compared to the analog lacking this substituent. The target compound has a predicted ACD/LogP of 4.60, while 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 2859-88-3), which lacks the 6-ethyl substituent, has a molecular formula C16H12O3 and a lower carbon count, resulting in a predictably lower LogP (estimated ~3.5 based on the addition of a lipophilic ethyl fragment) [1].

ADME Lipophilicity Membrane Permeability Drug Design

Hydrogen-Bond Donor Capacity Advantage vs. 6-Ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one

The target compound possesses one hydrogen-bond donor (the 7-OH group) and three hydrogen-bond acceptors, whereas the 7-methoxy analog (CAS 129414-72-8) has zero hydrogen-bond donors due to methylation of the 7-hydroxyl group . This structural difference is critical for interactions with biological targets that require a hydrogen-bond donor for binding affinity.

Hydrogen Bonding Target Engagement Solubility SAR

Enhanced Lipophilic Efficiency (LiPE) for Drug-Likeness Optimization vs. 2-Methyl-3-phenyl-4H-chromen-4-one

Combining the quantitative LogP (4.60) with the molecular weight (280.32 Da), the target compound exhibits a calculated lipophilic efficiency (LiPE) metric that is distinct from simpler chromone scaffolds. While the baseline 2-methyl-3-phenyl-4H-chromen-4-one (CAS 24258-66-0) lacks the 7-OH and 6-ethyl groups, the target compound balances increased lipophilicity with an additional hydrogen-bonding moiety, potentially offering an improved property profile for oral bioavailability optimization [1].

Drug-likeness Lipophilic Efficiency Medicinal Chemistry Lead Optimization

Distinct Topological Polar Surface Area (TPSA) for CNS vs. Peripheral Target Selectivity

The target compound has a predicted topological polar surface area (TPSA) of 47 Ų, which is within the favorable range for blood-brain barrier penetration (typically < 70-90 Ų). In contrast, chromone derivatives with additional polar substituents (e.g., multiple hydroxyl groups like luteolin, TPSA ~107 Ų) are predicted to have significantly lower CNS permeability [1].

Blood-Brain Barrier TPSA CNS Drug Design Permeability

Predicted Metabolic Stability Advantage of 6-Ethyl Substitution vs. Unsubstituted Chromone Analogs

The 6-ethyl substituent blocks a potential site of oxidative metabolism on the chromone A-ring that is unsubstituted in simpler analogs like 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. Ethyl substitution at position 6 is predicted to reduce CYP450-mediated hydroxylation at this position, potentially increasing metabolic stability [1].

Metabolic Stability CYP450 Oxidative Metabolism Half-Life

Rotatable Bond Count Advantage for Reduced Conformational Entropy vs. Bulkier 8-Substituted Analogs

With only 2 freely rotatable bonds (the 6-ethyl group and the 3-phenyl ring), the target compound has a lower conformational entropy penalty upon binding compared to bulkier chromone derivatives such as 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, which contains additional flexible side chains .

Conformational Analysis Entropy Binding Affinity Ligand Efficiency

Optimal Research and Industrial Application Scenarios for 6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one


Medicinal Chemistry Lead Optimization: Balancing Lipophilicity and Hydrogen-Bonding Capacity

The combination of ACD/LogP 4.60 and a single hydrogen-bond donor makes this compound an ideal starting scaffold for lead optimization programs targeting intracellular enzymes or receptors where both membrane permeability and specific polar interactions are required . Its drug-like property profile (zero Rule-of-5 violations, TPSA 47 Ų) supports further functionalization without immediate risk of exceeding developability thresholds, positioning it as a superior choice over simpler chromone cores that lack the balanced property profile .

Fragment-Based Drug Discovery (FBDD): Low Rotatable Bond Count for Efficient Ligand Binding

With only 2 freely rotatable bonds and a moderate molecular weight (280.32 Da), this compound satisfies FBDD criteria for fragment-like molecules while providing more target interaction vectors than unsubstituted chromone fragments . The 6-ethyl group offers a lipophilic anchor point, and the 7-OH group provides a directional hydrogen bond, enabling structure-based fragment growing strategies with clear vectors for chemical elaboration [1].

CNS-Targeted Drug Discovery: Low TPSA for Blood-Brain Barrier Penetration

A predicted TPSA of 47 Ų positions this compound favorably for CNS drug discovery programs, in contrast to poly-hydroxylated natural flavones (e.g., luteolin with TPSA ~107 Ų) that are predicted to have poor brain penetration [1]. The single hydroxyl group limits active efflux via P-glycoprotein while maintaining sufficient solubility, making it a rational choice for neuroscience target screening cascades that require both target engagement and CNS exposure .

Chemical Biology Probe Development: Metabolic Stability from 6-Ethyl Blockade

The 6-ethyl substituent is predicted to block a primary site of oxidative metabolism on the chromone A-ring, potentially extending the compound's half-life in cellular and in vivo assays compared to 6-unsubstituted analogs [1]. This makes it a more reliable chemical biology probe for target validation studies where sustained compound exposure is necessary to observe phenotypic effects over extended time courses [1].

Quote Request

Request a Quote for 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.